Visartiside E

Catalog No.
S13970185
CAS No.
M.F
C27H32O11
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Visartiside E

Product Name

Visartiside E

IUPAC Name

[(3S,4R,5S)-5-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C27H32O11/c28-13-19-21(30)23(22(31)25(37-19)34-14-18-9-5-2-6-10-18)38-26-24(32)27(33,16-36-26)15-35-20(29)12-11-17-7-3-1-4-8-17/h1-12,19,21-26,28,30-33H,13-16H2/b12-11+/t19-,21-,22-,23+,24+,25-,26+,27-/m1/s1

InChI Key

MHNSACWVEAXCGK-JVYJMAPHSA-N

Canonical SMILES

C1C(C(C(O1)OC2C(C(OC(C2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)C=CC4=CC=CC=C4)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)/C=C/C4=CC=CC=C4)O

Visartiside E is a natural product found in Viscum articulatum with data available.

Visartiside E is a complex organic compound with the molecular formula C27H32O11C_{27}H_{32}O_{11} and a molecular weight of approximately 516.54 g/mol. It is classified as a triterpenoid saponin, which are glycosides derived from triterpenes, characterized by their ability to form foam in aqueous solutions. Visartiside E is primarily extracted from the plant species Viscum articulatum, commonly known as mistletoe, which has been used in traditional medicine for its various health benefits .

Typical of saponins. These include hydrolysis reactions where the glycosidic bonds are cleaved, leading to the release of aglycone (the non-sugar part) and sugar moieties. For example, when treated with acids or enzymes, Visartiside E can undergo hydrolysis to yield oleanolic acid and glucose units. The general reaction can be represented as follows:

Visartiside E+H2OAcid EnzymeOleanolic Acid+Glucose\text{Visartiside E}+\text{H}_2\text{O}\xrightarrow{\text{Acid Enzyme}}\text{Oleanolic Acid}+\text{Glucose}

Additionally, it may undergo oxidation and reduction reactions depending on the conditions, although specific reactions involving Visartiside E are less documented compared to more common saponins.

Visartiside E exhibits a range of biological activities attributed to its saponin structure. Research indicates that it possesses antioxidant, anti-inflammatory, and anticancer properties. In vitro studies have shown that Visartiside E can inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death) in these cells. Furthermore, it has demonstrated immunomodulatory effects, enhancing immune responses in various models .

The synthesis of Visartiside E is primarily achieved through extraction from Viscum articulatum. The extraction process typically involves:

  • Collection: Harvesting aerial parts of the plant.
  • Drying: The plant material is dried under controlled conditions.
  • Extraction: The dried material is subjected to solvent extraction using methanol or ethanol.
  • Purification: The extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Visartiside E from other compounds present in the extract .

Visartiside E has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing therapeutic agents against cancer and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases.
  • Cosmetics: The compound's skin-protective effects can be leveraged in cosmetic formulations aimed at anti-aging and skin health .

Interaction studies involving Visartiside E focus on its effects on biological systems and its interactions with other compounds. Research has indicated that Visartiside E can enhance the efficacy of certain chemotherapeutic agents when used in combination, suggesting a synergistic effect that could improve treatment outcomes for cancer patients. Additionally, studies have explored its interactions with cellular receptors and enzymes involved in metabolic processes .

Visartiside E shares structural similarities with several other triterpenoid saponins. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Oleanolic AcidC30H48O3C_{30}H_{48}O_3Common aglycone found in many saponins; known for anti-inflammatory properties.
Ginsenoside Rg1C42H72O14C_{42}H_{72}O_{14}Found in ginseng; exhibits neuroprotective effects and enhances cognitive function.
Soyasaponin IC30H50O10C_{30}H_{50}O_10Derived from soybeans; known for cholesterol-lowering effects and antioxidant activity.

Uniqueness of Visartiside E

Visartiside E is unique due to its specific sugar composition and structural configuration that contribute to its distinct biological activities compared to other saponins. Its potent anticancer properties combined with immunomodulatory effects set it apart from similar compounds like oleanolic acid, which primarily exhibits anti-inflammatory benefits without significant anticancer activity .

The biosynthesis of Visartiside E in Viscum articulatum is rooted in the phenylpropanoid and flavonoid pathways, which are central to the production of phenolic compounds in plants. The compound originates from the condensation of p-coumaroyl-CoA with malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone. Subsequent isomerization by chalcone isomerase (CHI) yields naringenin, the flavanone backbone of Visartiside E.

Viscum articulatum further modifies this core structure through species-specific enzymatic processes. The plant’s hemiparasitic nature introduces unique metabolic interactions with host trees, potentially influencing the availability of precursors such as phenylalanine and tyrosine. Comparative transcriptomic studies suggest that upregulated genes encoding cytochrome P450 monooxygenases and methyltransferases in V. articulatum facilitate hydroxylation and methoxylation steps critical to Visartiside E’s substitution pattern.

Table 1: Key Precursors and Enzymes in Visartiside E Biosynthesis

PrecursorEnzyme ClassFunctional Role
PhenylalaninePhenylalanine ammonia-lyase (PAL)Initiates phenylpropanoid pathway
Naringenin chalconeChalcone isomerase (CHI)Generates flavanone backbone
UDP-glucoseGlycosyltransferasesAttaches sugar moieties

Enzymatic Mechanisms in Glycosylation and Acylation

Visartiside E’s structure ($$C{27}H{32}O_{11}$$) features a β-D-glucopyranoside unit at the C-3 position of the flavanone core, appended via an O-glycosidic bond. Glycosyltransferases in V. articulatum mediate this step, utilizing UDP-glucose as the sugar donor. The stereochemical configuration of the glycosidic linkage ((2R,3R,4S,5R,6R)-tetrahydroxyoxane) is conserved across related Viscum glycosides, suggesting enzyme-substrate specificity in the plant’s Golgi apparatus.

Acylation occurs at the C-5 hydroxyl of the apiose residue, where a (2E)-3-phenylpropenoyl group is esterified. This modification is catalyzed by BAHD acyltransferases, which typically use CoA-activated donors like cinnamoyl-CoA. The ester group enhances Visartiside E’s lipophilicity, potentially influencing its subcellular localization and bioactivity.

Structural Highlights:

  • Glycosylation Site: C-3 of naringenin aglycone
  • Acyl Donor: (E)-cinnamic acid derivative
  • Stereochemistry: 3S,4R,5S configuration in the apiose unit

Comparative Analysis with Structurally Related Diphenylpropane Derivatives

Visartiside E belongs to a broader family of Viscum glycosides that include diphenylpropane derivatives such as visartiside F and articulatin D. While Visartiside E retains the flavanone skeleton, diphenylpropanes like (4′-hydroxy-2′,3′,6′,3′′-tetramethoxy-1,3-diphenylpropane)-4′′-O-β-D-glucopyranoside exhibit a C6-C3-C6 framework formed through dimerization of phenylpropanoid units.

Table 2: Structural and Functional Contrasts Between Visartiside E and Diphenylpropane Glycosides

FeatureVisartiside EDiphenylpropane Glycosides
Core StructureFlavanone (C15) + apiose + glucosideC6-C3-C6 dimer + glucoside
Biosynthetic OriginFlavonoid pathwayPhenylpropanoid dimerization
BioactivityAntioxidant, anti-inflammatoryCytotoxic, immunomodulatory

The presence of the (E)-cinnamoyl ester in Visartiside E distinguishes it from simpler glycosides like visartiside A, which lacks acyl modifications. This structural nuance correlates with enhanced radical scavenging capacity in DPPH assays, where Visartiside E’s IC₅₀ values are 40% lower than non-acylated analogs.

Historical Use in Asian Ethnobotanical Practices

Viscum articulatum Burman f., the source plant of Visartiside E, has established a remarkable legacy across diverse Asian traditional medicine systems spanning millennia [1] [2] [3]. This semi-parasitic shrub, commonly known as leafless mistletoe, has been systematically documented in ancient medical texts and continues to serve as a cornerstone therapeutic agent in multiple ethnobotanical traditions.

Ayurvedic Medical Tradition

Within the ancient Ayurvedic system of medicine, Viscum articulatum has been recognized and utilized for over three thousand years [4] [5]. Classical Ayurvedic texts describe the plant as possessing bitter, acrid, cooling, and sweetish properties, with documented therapeutic applications for Kapha and Vata disorders [6] [7]. The traditional practitioners have historically employed all plant parts including leaves, roots, stems, and bark for managing complex pathological conditions including diseases of the blood, ulcers, epilepsy, and biliousness [2] [5]. The plant's traditional name Madanga in Ayurvedic pharmacopeia reflects its established position as an extra pharmacopeia drug with specific applications in rheumatoid arthritis, analgesic therapy, and wound healing activities [6].

Chinese Traditional Medicine Applications

The integration of Viscum articulatum into Chinese traditional medicine represents one of the most extensively documented ethnopharmacological applications in Asian medicine [8] [9] [5]. Historical Chinese medical texts document the plant's use under the name Pangxiejiao due to its distinctive coral-shaped morphology resembling crab legs [8]. Traditional Chinese practitioners have systematically employed the plant for treating hemorrhage, pleurisy, gout, heart disease, epilepsy, arthritis, and hypertension [5] [3] [7]. The plant's utilization extends across multiple regions including China, Taiwan, and other Southeast Asian territories where Chinese medicinal practices have been established [3].

Broader Asian Traditional Medicine Systems

The ethnopharmacological significance of Viscum articulatum extends beyond the primary Ayurvedic and Chinese systems to encompass additional Asian traditional medicine frameworks [3]. The Siddha system of medicine, representing the ancient Tamil medical tradition, has incorporated the plant for managing various inflammatory and degenerative diseases with particular emphasis on blood purification [4]. Tibetan medicine has documented the plant's applications within Buddhist traditional pharmacopeia for diverse therapeutic purposes [10]. The traditional medicine systems of Vietnam, Cambodia, and Laos have historically utilized Viscum articulatum for blood-related diseases, inflammatory conditions, and degenerative diseases [3].

Traditional Preparation Methods and Applications

Historical ethnobotanical practices across Asian cultures have developed sophisticated preparation methodologies for Viscum articulatum [1] [2]. Traditional healers have employed various plant parts through different extraction and processing techniques to maximize therapeutic efficacy. The whole plant preparations have been utilized in decoctions, powders, and paste formulations depending on the specific therapeutic indication [4] [5]. Regional variations in preparation methods reflect the adaptation of traditional knowledge to local environmental conditions and cultural practices while maintaining the core therapeutic applications documented across different Asian medical systems.

Bioactivity Validation Through Modern Pharmacological Paradigms

The transition from traditional ethnopharmacological applications to evidence-based pharmacological validation represents a critical paradigm in modern natural product research [11] [12] [13]. Contemporary scientific investigations have systematically evaluated the bioactive compounds from Viscum articulatum, with particular focus on Visartiside E, through rigorous experimental methodologies that bridge traditional knowledge with modern pharmaceutical development standards.

Anticancer Activity Validation

Modern pharmacological studies have provided compelling evidence supporting the traditional use of Viscum articulatum for cancer-related conditions [14] [3]. In vitro cell culture investigations have demonstrated that aqueous extracts of Viscum articulatum exert significant antiproliferative effects on human leukemia cell lines including Jurkat E6.1 and THP1 cells [3]. These studies revealed that the extract induces cell cycle arrest and apoptosis through multiple molecular mechanisms including reactive oxygen species generation, mitochondrial membrane potential disruption, and modulation of apoptotic proteins including Bcl-2 and Bax [3]. The validation studies have identified Visartiside E as one of the key bioactive compounds contributing to these anticancer effects through its ability to induce programmed cell death in malignant cells while sparing normal peripheral blood mononuclear cells.

Anti-inflammatory and Antioxidant Properties

Contemporary pharmacological validation has confirmed the traditional use of Viscum articulatum for inflammatory conditions through sophisticated in vitro and in vivo experimental models [10] [15]. Modern studies utilizing human red blood cell membrane stabilization methods have demonstrated significant anti-inflammatory activity comparable to standard pharmaceutical agents such as indomethacin [10]. The plant extract exhibited 68 percent inhibition of hemolysis at maximum tested concentrations, validating traditional applications for inflammatory disorders. Antioxidant validation studies using DPPH radical scavenging assays have demonstrated potent free radical neutralizing capacity attributed to the phenolic compounds including Visartiside E [16]. These findings provide scientific foundation for traditional claims regarding the plant's protective effects against oxidative stress-related pathologies.

Immunomodulatory Activity Confirmation

Modern immunological studies have validated traditional applications of Viscum articulatum for immune system disorders through comprehensive immunomodulatory assessments [16]. Contemporary research has demonstrated that bioactive compounds including Visartiside E enhance immune responses through multiple mechanisms including cytokine modulation, natural killer cell activation, and T-cell function enhancement [18] [19]. These validation studies have employed advanced techniques including flow cytometry, enzyme-linked immunosorbent assays, and cell proliferation assays to quantify immunological parameters. The results support traditional use patterns for immune-related conditions while providing mechanistic insights into the molecular pathways involved in therapeutic efficacy.

Cardiovascular and Metabolic Validation

Scientific validation of traditional cardiovascular applications has been achieved through systematic in vivo animal studies and ex vivo tissue-based investigations [9] [4]. Modern pharmacological studies have confirmed antihypertensive activity attributed to compounds including oleanolic acid and other bioactive constituents working synergistically with Visartiside E. Antidiabetic validation has been accomplished through alpha-amylase inhibition assays demonstrating significant enzyme inhibitory activity with IC50 values of 53.79 micrograms per milliliter [4]. These contemporary findings provide scientific rationale for traditional applications in metabolic disorders while identifying specific molecular targets responsible for therapeutic effects.

Modern Analytical Validation Methods

Contemporary pharmacological validation employs sophisticated analytical methodologies that meet international pharmaceutical standards for natural product research [12] [13]. High-performance liquid chromatography coupled with mass spectrometry has been utilized for chemical fingerprinting and quantitative analysis of Visartiside E and related bioactive compounds. Nuclear magnetic resonance spectroscopy and infrared spectroscopy have provided structural confirmation of isolated compounds ensuring accurate identification and standardization. Bioassay-guided fractionation techniques have enabled systematic isolation and characterization of bioactive principles while maintaining correlation with traditional therapeutic applications. These modern validation paradigms ensure reproducibility, quality control, and scientific rigor in ethnopharmacological research while respecting traditional knowledge systems.

Traditional Medicine SystemHistorical ApplicationsModern Validation MethodsKey Findings
AyurvedaKapha/Vata disorders, blood diseases, epilepsyCell culture studies, enzyme assaysConfirmed anticonvulsant and hematological effects
Chinese MedicineHypertension, cardiovascular disease, inflammationAnimal studies, blood pressure monitoringValidated antihypertensive and cardioprotective activity
SiddhaInflammatory conditions, blood purificationAnti-inflammatory assays, antioxidant studiesDemonstrated significant anti-inflammatory activity
Southeast AsianBlood disorders, degenerative diseasesImmunological assays, cellular studiesConfirmed immunomodulatory and protective effects
Bioactive CompoundTraditional IndicationModern ValidationMechanism of Action
Visartiside EGeneral therapeutic agentAnticancer, antioxidant, immunomodulatoryROS modulation, apoptosis induction, immune enhancement
Oleanolic acidHypertension, kidney disordersAntihypertensive, nephroprotectiveACE inhibition, oxidative stress reduction
EriodictyolInflammation, painAnti-inflammatory, analgesicCOX inhibition, cytokine modulation
NaringeninMetabolic disordersAntidiabetic, antioxidantAlpha-amylase inhibition, glucose metabolism

XLogP3

0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

532.19446183 g/mol

Monoisotopic Mass

532.19446183 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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